Pancreatic Lipase Inhibitory Potency and Mechanism: Class-Level SAR Inference for the Target Compound Versus the Closest Published Analogues
The target compound (CAS 862813-84-1) has not been individually profiled in a published head-to-head assay against a named structural analogue. However, it belongs to the indolyl oxoacetamide class for which the most active members, compounds 8d and 8c, demonstrated IC50 values of 4.53 µM and 5.12 µM, respectively, in a porcine pancreatic lipase inhibition assay, compared with the clinical drug orlistat (IC50 = 0.99 µM) under identical conditions [1]. Both 8d and 8c exhibited reversible competitive inhibition kinetics, a mechanism critical for clinical anti-obesity agents [1]. The N-butyl, N-ethyl substitution on the target compound constitutes a distinct hydrophobic pharmacophore relative to the published series; given that molecular dynamics simulations highlighted the importance of hydrophobic interactions with the lid domain for stabilization at the active site (RMSD ≈ 2 Å for 8d) [1], the target compound is expected to show a differentiated binding trajectory and potentially altered potency relative to the disclosed 8a–d series.
| Evidence Dimension | In vitro pancreatic lipase inhibitory activity (IC50) and inhibition mechanism |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR that N-butyl, N-ethyl, and 1,2-dimethyl substitution pattern is structurally distinct from published leads 8a–d |
| Comparator Or Baseline | Compound 8d (IC50 = 4.53 µM), Compound 8c (IC50 = 5.12 µM), Orlistat (IC50 = 0.99 µM); all tested in the same porcine pancreatic lipase assay with 4-nitrophenyl butyrate substrate |
| Quantified Difference | Direct numeric difference not calculable for the target compound; published lead 8d is approximately 4.6-fold less potent than orlistat; target compound's potency is projected to lie within a similar micromolar range based on class similarity, but its distinct N-substitution introduces kinetic uncertainty |
| Conditions | Porcine pancreatic lipase (type II) inhibition assay using 4-nitrophenyl butyrate as substrate; reversible competitive inhibition mode confirmed for leads 8c and 8d |
Why This Matters
This positions the target compound as a structurally unique indolyl oxoacetamide that may address the potency gap relative to orlistat by exploiting underexplored hydrophobic interactions with the lid domain, making it a valuable procurement target for labs optimizing lipase inhibitor pharmacophores.
- [1] Sridhar, S.N.C., Palawat, S., & Paul, A.T. (2020). Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors. Archiv der Pharmazie, 353(8), e2000048. https://doi.org/10.1002/ardp.202000048 View Source
